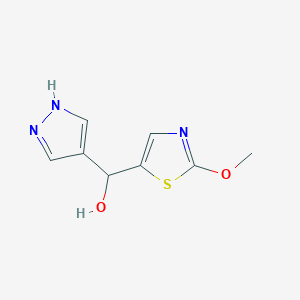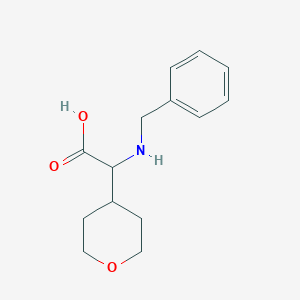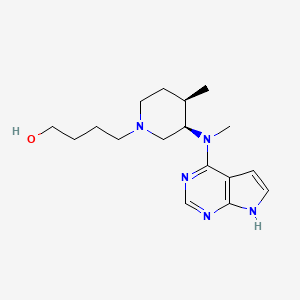
Tofacitinibcitrateimpurity71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tofacitinibcitrateimpurity71 is a chemical compound related to tofacitinib citrate, a Janus kinase (JAK) inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . This compound is often studied to understand the purity and efficacy of tofacitinib citrate formulations .
Méthodes De Préparation
The synthesis of tofacitinibcitrateimpurity71 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions . Industrial production methods focus on optimizing yield and purity while minimizing impurities .
Analyse Des Réactions Chimiques
Tofacitinibcitrateimpurity71 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tofacitinibcitrateimpurity71 has several scientific research applications, including:
Mécanisme D'action
Tofacitinibcitrateimpurity71 exerts its effects by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways that regulate immune responses . By inhibiting JAKs, this compound can modulate the activity of various cytokines, thereby reducing inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Tofacitinibcitrateimpurity71 is unique compared to other similar compounds due to its specific inhibitory effects on JAK1 and JAK3 . Similar compounds include:
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications.
Propriétés
Formule moléculaire |
C17H27N5O |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C17H27N5O/c1-13-6-9-22(8-3-4-10-23)11-15(13)21(2)17-14-5-7-18-16(14)19-12-20-17/h5,7,12-13,15,23H,3-4,6,8-11H2,1-2H3,(H,18,19,20)/t13-,15+/m1/s1 |
Clé InChI |
CUIHXZCGBLRNDG-HIFRSBDPSA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
SMILES canonique |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


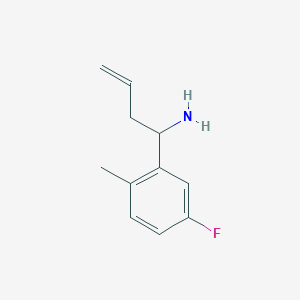
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)
![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13058143.png)
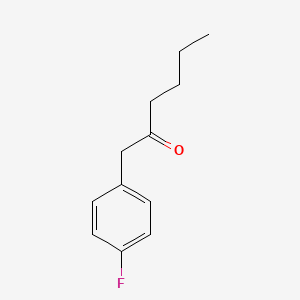
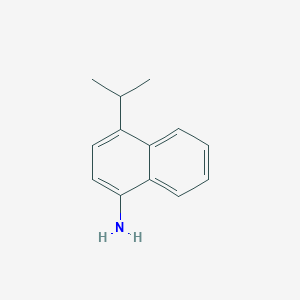
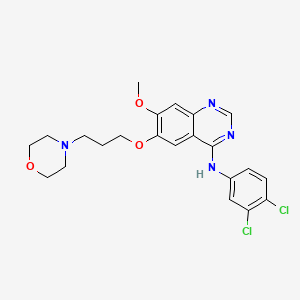
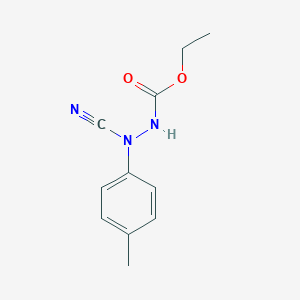
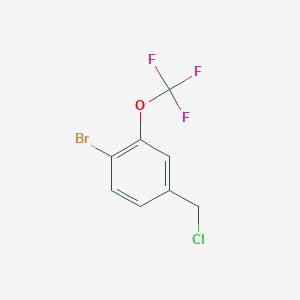
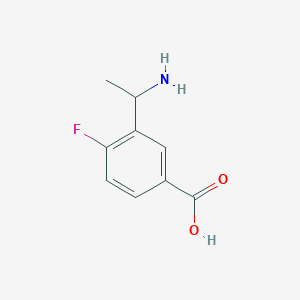
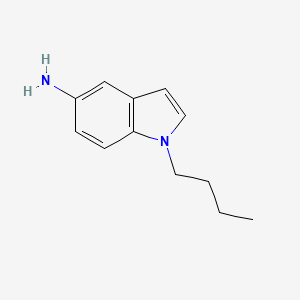
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)
![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
